1,3-Benzenediamine, 2-nitro- 1,3-Benzenediamine, 2-nitro-
Brand Name: Vulcanchem
CAS No.: 32114-57-1
VCID: VC14429364
InChI: InChI=1S/C6H7N3O2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H,7-8H2
SMILES:
Molecular Formula: C6H7N3O2
Molecular Weight: 153.14 g/mol

1,3-Benzenediamine, 2-nitro-

CAS No.: 32114-57-1

Cat. No.: VC14429364

Molecular Formula: C6H7N3O2

Molecular Weight: 153.14 g/mol

* For research use only. Not for human or veterinary use.

1,3-Benzenediamine, 2-nitro- - 32114-57-1

Specification

CAS No. 32114-57-1
Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
IUPAC Name 2-nitrobenzene-1,3-diamine
Standard InChI InChI=1S/C6H7N3O2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H,7-8H2
Standard InChI Key YYVUIHJUCYWJCG-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)N)[N+](=O)[O-])N

Introduction

Chemical Identity and Structural Characteristics

1,3-Benzenediamine, 2-nitro- belongs to the nitroaniline family, characterized by a benzene ring substituted with amino and nitro groups. Key identifiers include:

PropertyValue
CAS Registry Number32114-57-1
IUPAC Name2-Nitrobenzene-1,3-diamine
Synonyms2,6-Diamino-1-nitrobenzene; Ilaprazole Impurity 139
Molecular FormulaC6H7N3O2\text{C}_6\text{H}_7\text{N}_3\text{O}_2
Molecular Weight153.14 g/mol
MDL NumberMFCD00051894

The compound’s structure dictates its reactivity, particularly in electrophilic aromatic substitution reactions, where the nitro group (-NO2_2) acts as a meta-directing deactivator.

Synthesis and Manufacturing

  • Nitration: Controlled nitration of 1,3-benzenediamine using a mixed acid (HNO3_3/H2_2SO4_4) under low temperatures to favor the 2-nitro isomer.

  • Purification: Isolation via crystallization or chromatography to separate positional isomers .

Challenges include minimizing the formation of undesired isomers (e.g., 4-nitro or 5-nitro derivatives) and ensuring stoichiometric control. Patent literature suggests the use of phase-transfer catalysts to enhance regioselectivity , though detailed protocols are scarce.

Industrial and Pharmaceutical Applications

Dye and Pigment Intermediates

The compound’s amino and nitro groups enable its use as a precursor in azo dye synthesis. For example:

  • Coupling with diazonium salts to produce dyes for textiles and plastics.

  • Formation of coordination complexes with transition metals for pigment applications.

ParameterValue (Analog)
Acute Oral Toxicity (LD50_{50})280–650 mg/kg (rats)
Skin IrritationSevere conjunctival redness (rabbits)
GenotoxicityPositive in Ames test (TA98 strain)

The nitro group may exacerbate toxicity by forming reactive intermediates (e.g., nitroso derivatives). Regulatory agencies classify similar compounds as Toxic (T) if swallowed, inhaled, or in contact with skin .

Research Gaps and Future Directions

  • Toxicokinetics: Studies on absorption, distribution, metabolism, and excretion (ADME) are urgently needed.

  • Environmental Impact: Persistence and bioaccumulation potential in ecosystems remain uncharacterized.

  • Synthetic Optimization: Development of greener synthesis routes using biocatalysts or microwave-assisted reactions.

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